molecular formula C24H24N2O5S B2691605 Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 848919-95-9

Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2691605
CAS No.: 848919-95-9
M. Wt: 452.53
InChI Key: RJNRTWHHOOIWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a fused benzothiazole-furan substituent at the 4-position of the DHP core.

Properties

IUPAC Name

diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-5-29-23(27)19-13(3)25-14(4)20(24(28)30-6-2)21(19)16-11-12-17(31-16)22-26-15-9-7-8-10-18(15)32-22/h7-12,21,25H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNRTWHHOOIWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=NC4=CC=CC=C4S3)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multicomponent reactions. One common method includes the reaction of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with compounds possessing an activated methyl or methylene group, such as 2-acetylfuran or 2-acetylthiophene, in the presence of a catalytic amount of aqueous sodium hydroxide or triethylamine in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The benzothiazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or furan rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their anticancer activity against HeLa and MCF-7 cell lines. The results indicated:

  • HeLa Cells IC50 Values :
    • Compound A: IC50 = 3.6 µM
    • Compound B: IC50 = 2.3 µM
  • MCF-7 Cells IC50 Values :
    • Compound A: IC50 = 5.2 µM
    • Compound B: IC50 = 5.7 µM

These findings suggest that modifications to the dihydropyridine structure can enhance anticancer efficacy, making it a valuable scaffold for drug development .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A comprehensive evaluation using disk diffusion methods revealed that this compound exhibited a zone of inhibition comparable to established antibiotics against common bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that the compound could be further explored as a lead in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound.

Key Structural Features Influencing Activity

  • Dihydropyridine Core : Essential for biological activity.
  • Substituents on Furan Ring : Modifications can enhance selectivity and potency.
  • Benzothiazole Moiety : Contributes to increased lipophilicity and potential binding interactions with biological targets.

Mechanism of Action

The mechanism of action of diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with various molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan and dihydropyridine rings may contribute to the compound’s ability to modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Reported Activity Key References
Target: Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Benzothiazole-furan C₂₆H₂₅N₂O₅S 477.55 (calculated) Inferred: Enhanced π-stacking/H-bonding; potential neuro/CV applications
Diethyl 4-(5-(3-chlorophenyl)furan-2-yl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (CAS 301306-00-3) 3-Chlorophenyl-furan C₂₃H₂₄ClNO₅ 429.89 Not specified; chlorophenyl may enhance lipophilicity
Diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Imidazothiazole C₁₈H₂₀ClN₃O₄S 409.89 Pharmacological screening (antimicrobial, anticancer)
Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-DHP-3,5-dicarboxylate Pyrazole-4-methylphenyl C₂₄H₂₇N₃O₄ 421.49 Crystallographic data reported; pyrazole enhances rigidity
Diethyl 4-(furan-2-yl)-N3,N5-bis(2-hydroxybenzoyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxamide Furan + benzamide C₃₁H₂₉N₃O₇ 555.58 Analgesic activity (in vivo); molecular docking suggests NMDA receptor interaction

Key Structural and Functional Insights:

Chlorophenyl () and imidazothiazole () substituents increase lipophilicity, which may affect membrane permeability and metabolic stability.

Biological Activity :

  • Pyrazole-substituted analogs () exhibit rigid conformations due to planar heterocycles, which could favor interactions with flat binding pockets.
  • The benzamide derivative () demonstrated analgesic activity via NMDA receptor modulation, suggesting that substituent polarity (e.g., hydroxyl groups) plays a role in target selectivity.

Synthesis and Characterization :

  • Most analogs are synthesized via nucleophilic substitution or condensation reactions (e.g., ). The target compound likely follows a similar route, with benzothiazole incorporation requiring specialized reagents.
  • Crystallographic data for pyrazole derivatives () reveal bond lengths (e.g., N1–N2: 1.353 Å) and torsion angles critical for conformational stability. SHELX software () is commonly used for structural refinement.

Computational Studies :

  • AutoDock Vina () has been employed to predict binding modes of 1,4-DHP derivatives. The benzothiazole group may improve docking scores due to its ability to form hydrogen bonds (e.g., with Thr497 of the NMDA receptor).

Biological Activity

Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 848919-95-9) is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves multicomponent reactions. One common method includes the reaction of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with ethyl acetoacetate in the presence of aqueous ammonia or other catalysts such as sodium hydroxide in ethanol. This process yields the desired dihydropyridine derivative while allowing for structural modifications that enhance biological activity .

Chemical Structure and Properties

PropertyValue
Molecular FormulaC24H24N2O5S
Molecular Weight452.523 g/mol
Density1.3±0.1 g/cm³
Boiling Point597.6±60.0 °C at 760 mmHg
Flash Point315.2±32.9 °C

The compound features a unique combination of benzothiazole , furan , and dihydropyridine moieties, which contribute to its diverse chemical reactivity and potential biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound. In vitro tests indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. For instance, compounds structurally related to this compound demonstrated IC50 values ranging from 2.3 µM to 11.9 µM against these cell lines .

Table: Cytotoxicity of Related Compounds

Compound IDCell LineIC50 (µM)Selectivity Index (SI)
Compound 18HeLa3.6>1.6
Compound 19MCF-75.7>1.6
Compound 20HeLa4.1>1.6

These results suggest a selective toxicity towards cancer cells compared to normal human fibroblasts (GM07492), indicating a promising therapeutic profile for further development .

The mechanism of action of this compound likely involves interactions with multiple molecular targets:

  • Enzyme Inhibition : The benzothiazole moiety may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The furan and dihydropyridine rings may modulate signaling pathways crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) : The compound might induce oxidative stress in cancer cells through ROS generation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against various pathogens. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. This antimicrobial activity is attributed to the structural features that allow interaction with microbial cell membranes or essential metabolic pathways .

Case Studies

Case Study 1 : A study conducted on the efficacy of related dihydropyridines showed significant inhibition of tumor growth in murine models when treated with compounds similar to this compound.

Case Study 2 : In clinical trials assessing the safety and efficacy of benzothiazole derivatives in cancer therapy, compounds exhibiting similar structures demonstrated favorable pharmacokinetic profiles and reduced side effects compared to traditional chemotherapeutics.

Q & A

Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

The synthesis of dihydropyridine derivatives typically employs the Hantzsch reaction, a multicomponent condensation involving aldehydes, β-ketoesters, and ammonium acetate . For this compound, the benzothiazole-furan substituent requires careful selection of precursors. Key steps include:

  • Precursor preparation : The 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde intermediate must be synthesized first via Suzuki coupling or cyclocondensation.
  • Reaction optimization : Use polar aprotic solvents (e.g., ethanol or DMF) at 80–100°C under reflux, with catalytic acetic acid. Monitor reaction progress via TLC or HPLC.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

A combination of techniques ensures accurate characterization:

  • NMR :
  • ¹H NMR : Look for diagnostic signals: dihydropyridine NH (~5.0 ppm, broad), ester methyl groups (~1.2–1.4 ppm), and furan/benzothiazole protons (6.5–8.5 ppm) .
  • ¹³C NMR : Ester carbonyls (~165–170 ppm), dihydropyridine carbons (~100–150 ppm).
    • IR : Strong ester C=O stretches (~1700–1750 cm⁻¹) and NH bends (~3300 cm⁻¹) .
    • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the benzothiazole-furan moiety .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges might arise during data interpretation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

  • Crystal growth : Slow evaporation of a saturated solution in dichloromethane/hexane.
  • Data collection : Use a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure refinement : SHELXTL software for solving and refining the structure. Challenges include:
  • Disorder in the benzothiazole-furan group : Apply restraints or split models.

  • Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O) to confirm packing motifs .

    Example Structural Parameters (Hypothetical Data Based on Analogues):

    Bond/AngleValue (Å/°)
    N1–C7 (dihydropyridine)1.3623
    C11–C18 (benzothiazole)1.3531
    N1–H2···O2 (H-bond)2.9024

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for studying the electronic properties and potential biological interactions of this compound?

  • Density Functional Theory (DFT) :
  • Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution .
  • Compare computational bond lengths/angles with XRD data to validate accuracy .
    • Molecular docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., calcium channels or kinases). Focus on the benzothiazole-furan moiety’s role in hydrophobic interactions .

Q. How should researchers address discrepancies in crystallographic or spectroscopic data between similar dihydropyridine derivatives?

  • Comparative Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H···π, π–π stacking) to explain packing differences .
  • Dynamic NMR studies : Resolve conformational flexibility in solution (e.g., ring puckering) that may not align with solid-state XRD data .
  • Cross-validation : Pair SC-XRD with powder XRD or solid-state NMR to confirm phase purity and structural consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.